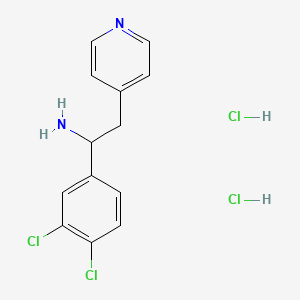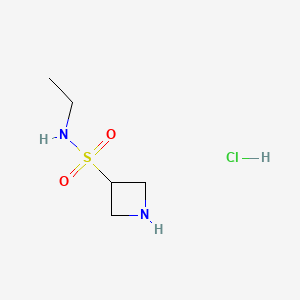
3-Propoxycyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Propoxycyclobutan-1-ol is an organic compound with the molecular formula C7H14O2. It belongs to the class of cycloalkanes, specifically cyclobutanes, which are characterized by a four-membered ring structure. This compound is notable for its unique structural features, which include a propoxy group attached to the cyclobutane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxycyclobutan-1-ol can be achieved through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the cyclization of 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water can yield cyclobutane derivatives . Another method involves the use of 1,3-dihalopropanes with zinc powder in ethanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Propoxycyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
3-Propoxycyclobutan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Propoxycyclobutan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activities. Detailed studies on its molecular targets and pathways are essential to fully understand its biological effects.
Comparación Con Compuestos Similares
Cyclopropane: A three-membered ring compound known for its high reactivity due to angle strain.
Cyclobutane: The parent compound of 3-Propoxycyclobutan-1-ol, featuring a four-membered ring structure.
Cyclopentane: A five-membered ring compound with less strain compared to cyclopropane and cyclobutane.
Uniqueness: this compound is unique due to the presence of the propoxy group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C7H14O2 |
|---|---|
Peso molecular |
130.18 g/mol |
Nombre IUPAC |
3-propoxycyclobutan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-2-3-9-7-4-6(8)5-7/h6-8H,2-5H2,1H3 |
Clave InChI |
IPKLNLGOTZTCPO-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1CC(C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-difluoro-N-{[4-(trifluoromethyl)phenyl]methyl}benzene-1-sulfonamide](/img/structure/B13563453.png)
![Imidazo[1,2-a]pyridine-8-carboximidamide](/img/structure/B13563456.png)
![Ethyl10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylatehydrochloride](/img/structure/B13563457.png)








